N-cyclopropyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide
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Overview
Description
N-cyclopropyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide is a complex organic compound that features a cyclopropyl group, a pyridine ring, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of cyclopropylamine with pyridine-3-carboxylic acid to form the corresponding amide. This intermediate is then treated with hydrazine and carbon disulfide to yield the final product. The reaction conditions often include:
Solvent: Toluene or ethanol
Temperature: 60-80°C
Catalysts: None required for the primary steps, but bases like triethylamine may be used to neutralize by-products.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions would be optimized to ensure safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using hydrides such as sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Electrophiles like alkyl halides in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Formation of N-cyclopropyl-2-(pyridin-3-ylcarbonyl)hydrazinecarboxamide.
Reduction: Formation of N-cyclopropyl-2-(pyridin-3-ylcarbonyl)hydrazine.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
N-cyclopropyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Signal Transduction: Interfering with signaling pathways that regulate cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-(pyridin-2-ylcarbonyl)hydrazinecarbothioamide
- N-cyclopropyl-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide
- N-cyclopropyl-2-(quinolin-3-ylcarbonyl)hydrazinecarbothioamide
Uniqueness
N-cyclopropyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity for certain enzymes. This makes it a valuable compound for targeted drug design and development.
Properties
IUPAC Name |
1-cyclopropyl-3-(pyridine-3-carbonylamino)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c15-9(7-2-1-5-11-6-7)13-14-10(16)12-8-3-4-8/h1-2,5-6,8H,3-4H2,(H,13,15)(H2,12,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVGMJNTWBZTLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NNC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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